molecular formula C19H14F3N3O4 B11493936 4-{[4-(trifluoromethoxy)phenyl]carbamoyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate

4-{[4-(trifluoromethoxy)phenyl]carbamoyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B11493936
M. Wt: 405.3 g/mol
InChI Key: XRKGMYIBZCOAFL-UHFFFAOYSA-N
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Description

4-{[4-(trifluoromethoxy)phenyl]carbamoyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethoxy group, a carbamoyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(trifluoromethoxy)phenyl]carbamoyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-(trifluoromethoxy)aniline with isocyanates to form the corresponding carbamoyl derivative. This intermediate is then coupled with 1-methyl-1H-pyrazole-3-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(trifluoromethoxy)phenyl]carbamoyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{[4-(trifluoromethoxy)phenyl]carbamoyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[4-(trifluoromethoxy)phenyl]carbamoyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate
  • 4-{[4-(methoxy)phenyl]carbamoyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate
  • 4-{[4-(fluoromethoxy)phenyl]carbamoyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate

Properties

Molecular Formula

C19H14F3N3O4

Molecular Weight

405.3 g/mol

IUPAC Name

[4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] 1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C19H14F3N3O4/c1-25-11-10-16(24-25)18(27)28-14-6-2-12(3-7-14)17(26)23-13-4-8-15(9-5-13)29-19(20,21)22/h2-11H,1H3,(H,23,26)

InChI Key

XRKGMYIBZCOAFL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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